Head-to-Head Clinical Efficacy: Icatibant vs. Oral Tranexamic Acid in FAST-2 Trial
In the phase III FAST-2 randomized controlled trial, subcutaneous Icatibant 30 mg demonstrated significantly faster onset of symptom relief compared to oral tranexamic acid (3 g/day for 2 days) in 74 patients with type I or II HAE experiencing cutaneous or abdominal attacks [1]. The median time to clinically significant relief of the index symptom was 2.0 hours (IQR 1.0–3.5) for Icatibant versus 12.0 hours (IQR 3.5–25.4) for tranexamic acid (P < 0.001) [2]. At 4 hours post-treatment initiation, 80% of Icatibant-treated patients (95% CI 63–92) achieved clinically significant symptom relief compared to 31% of tranexamic acid-treated patients (95% CI 16–48; P < 0.001) [3]. The median time to first symptom improvement (patient-assessed) was 0.8 hours (IQR 0.4–1.4) for Icatibant versus 7.9 hours (IQR 1.1–NA) for tranexamic acid (P < 0.001); investigator-assessed improvement was 1.5 hours (IQR 0.7–3.0) versus 6.9 hours (IQR 4.0–13.8; P < 0.001) [4].
| Evidence Dimension | Time to clinically significant relief of index symptom |
|---|---|
| Target Compound Data | Median 2.0 hours (IQR 1.0–3.5) |
| Comparator Or Baseline | Oral tranexamic acid 3 g/day: Median 12.0 hours (IQR 3.5–25.4) |
| Quantified Difference | 10.0 hours reduction (P < 0.001); 4-hour responder rate: 80% vs. 31% |
| Conditions | FAST-2 phase III randomized, double-blind trial; n=74 adults with type I/II HAE; cutaneous or abdominal attacks |
Why This Matters
This head-to-head trial provides the only active-comparator evidence in acute HAE, demonstrating Icatibant's 10-hour faster symptom relief versus oral tranexamic acid, a key consideration for procurement when selecting acute treatment options.
- [1] Cicardi M, Banerji A, Bracho F, et al. Icatibant, a new bradykinin-receptor antagonist, in hereditary angioedema. N Engl J Med. 2010;363(6):532-541. doi:10.1056/NEJMoa0906393 View Source
- [2] Longhurst HJ. Management of acute attacks of hereditary angioedema: potential role of icatibant. Vasc Health Risk Manag. 2010;6:795-802. doi:10.2147/vhrm.s4332 View Source
- [3] Australian Prescriber. Icatibant (Firazyr) for hereditary angioedema. Aust Prescr. 2010;33:122-124. View Source
- [4] Cicardi M, et al. Table 4: Icatibant vs. Tranexamic Acid Efficacy Outcomes. FAST-1 and FAST-2 Trial Summary. PMC9510393. View Source
